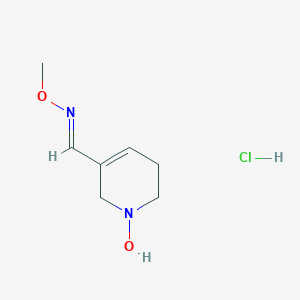
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-methyloxime, monohydrochloride, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-methyloxime, monohydrochloride, (E)-, also known as pyridoxal isonicotinoyl hydrazone (PIH), is a chelator that has been extensively studied for its potential therapeutic applications. PIH is a synthetic compound that has been developed as an iron chelator, which means it has the ability to bind to iron ions in the body and remove them. It has been studied for its potential use in treating a variety of diseases, including cancer, neurodegenerative disorders, and iron overload diseases.
Mecanismo De Acción
PIH works by binding to iron ions in the body, which helps to remove excess iron from the body. This is important because excess iron can lead to oxidative damage and inflammation, which can contribute to the development of various diseases. In addition, PIH has been shown to have anti-tumor properties, which may be due to its ability to inhibit the growth of cancer cells.
Efectos Bioquímicos Y Fisiológicos
PIH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, and to induce apoptosis (programmed cell death) in cancer cells. In addition, PIH has been shown to have anti-inflammatory properties, and to reduce oxidative stress in the body. PIH has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PIH in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. In addition, PIH has been extensively studied, which means that there is a large body of research available on its properties and potential therapeutic applications. One limitation of using PIH in lab experiments is that it can be toxic at high concentrations, which means that careful dosing is required.
Direcciones Futuras
There are many potential future directions for research on PIH. One area of research could be to investigate its potential use in combination with other therapies for cancer treatment. Another area of research could be to investigate its potential use in treating other diseases, such as iron overload diseases and neurodegenerative disorders. Additionally, further research could be done to investigate the mechanisms of action of PIH, and to identify potential new therapeutic targets.
Métodos De Síntesis
PIH can be synthesized through a multi-step process. The first step involves the reaction of pyridine-2-carboxaldehyde with isonicotinic acid hydrazide to form 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-methyloxime, monohydrochloride, (E)- isonicotinoyl hydrazone. The product is then purified and converted to the monohydrochloride salt form.
Aplicaciones Científicas De Investigación
PIH has been studied extensively for its potential therapeutic applications. It has been shown to have anti-tumor properties, and has been studied as a potential treatment for various types of cancer, including breast cancer, leukemia, and lung cancer. PIH has also been studied for its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. In addition, PIH has been studied for its ability to chelate iron in the body, and has been investigated as a potential treatment for iron overload diseases, such as hemochromatosis.
Propiedades
Número CAS |
145427-94-7 |
|---|---|
Nombre del producto |
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-methyloxime, monohydrochloride, (E)- |
Fórmula molecular |
C7H13ClN2O2 |
Peso molecular |
192.64 g/mol |
Nombre IUPAC |
(E)-1-(1-hydroxy-3,6-dihydro-2H-pyridin-5-yl)-N-methoxymethanimine;hydrochloride |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-11-8-5-7-3-2-4-9(10)6-7;/h3,5,10H,2,4,6H2,1H3;1H/b8-5+; |
Clave InChI |
RSVMVWPICZVBAS-HAAWTFQLSA-N |
SMILES isomérico |
CO/N=C/C1=CCCN(C1)O.Cl |
SMILES |
CON=CC1=CCCN(C1)O.Cl |
SMILES canónico |
CON=CC1=CCCN(C1)O.Cl |
Sinónimos |
1-(1-hydroxy-5,6-dihydro-2H-pyridin-3-yl)-N-methoxy-methanimine hydroc hloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



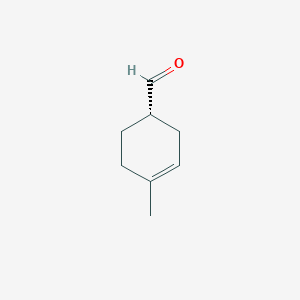

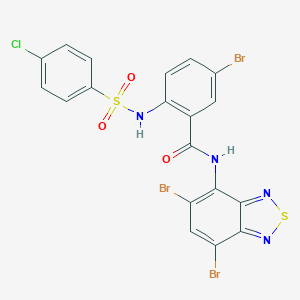
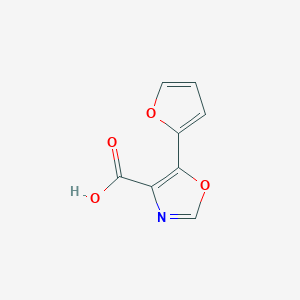
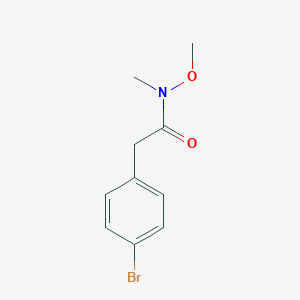
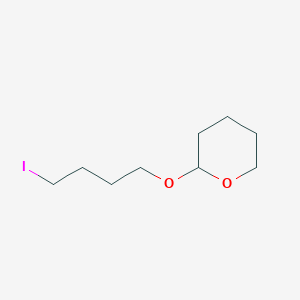
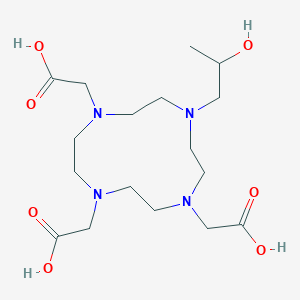
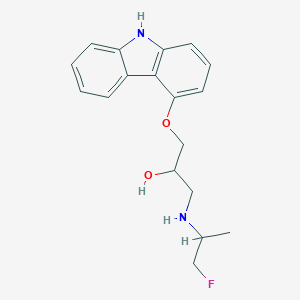
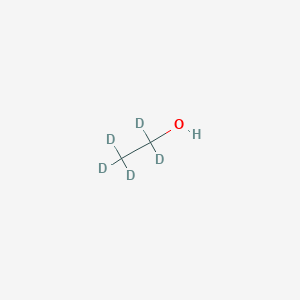
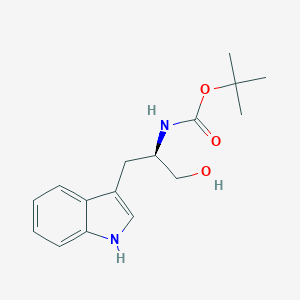
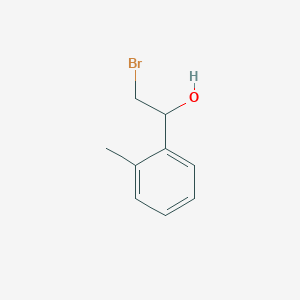
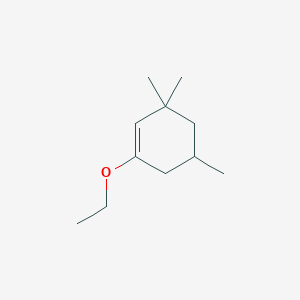
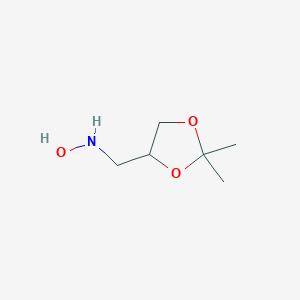
![Tert-butyl N-[(Z)-hex-2-enyl]carbamate](/img/structure/B126531.png)